molecular formula C8H8ClN3 B2516539 4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 89979-20-4

4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B2516539
CAS No.: 89979-20-4
M. Wt: 181.62
InChI Key: FGCWTTGGYCKHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and an ethyl group at the 2-position of the pyrimidine ring. This compound is known for its versatility and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrrolo[2,3-D]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrrolo[2,3-D]pyrimidin-4-ol.

    Chlorination: Finally, the 7H-pyrrolo[2,3-D]pyrimidin-4-ol is chlorinated to produce this compound

Industrial Production Methods: Industrial production methods focus on optimizing yield, reducing by-products, and minimizing waste. The process involves similar steps as the synthetic route but on a larger scale, with precise control over reaction conditions to ensure high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Typically uses nucleophiles such as amines or thiols.

    Suzuki Coupling: Utilizes palladium catalysts and boronic acids.

    Oxidation: Often employs oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products: The reactions yield various derivatives of this compound, which can be further utilized in the synthesis of complex organic compounds .

Scientific Research Applications

4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine has significant applications in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition disrupts the signaling pathways involved in cell division and survival, leading to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-2-6-11-7(9)5-3-4-10-8(5)12-6/h3-4H,2H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCWTTGGYCKHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CN2)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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